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Introduction and Chemical Profile

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a halogenated hydroxyquinoline derivative that
functions as a bidentate metal chelator, capable of forming stable complexes with various biometals
including zinc (Zn?*), copper (Cu?*), and to a lesser extent iron (Fe3*). The compound's molecular structure
positions it as a borderline metal chelator according to Pearson's Hard and Soft Acid and Base theory,
enabling preferential binding with borderline metal ions like Zn?* and Cu?* over hard acids (Ca?*, Mg2*) or
soft acids (Cu*) [1]. The 8-hydroxyquinoline scaffold provides both nitrogen (pyridine) and oxygen
(phenolate) donor atoms that coordinate with metal ions following deprotonation of the phenolic oxygen,

forming predominantly neutral 2:1 (ligand:metal) complexes [1].

Initially developed as a topical antiseptic and oral intestinal amebicide in 1934, clioquinol was withdrawn
from oral use in the 1970s due to association with subacute myelo-optic neuropathy (SMON) [2]. However,
renewed interest emerged when its metal-chelating properties demonstrated therapeutic potential for
neurodegenerative diseases, leading to its investigation for Alzheimer's disease, epilepsy, and other

neurological conditions characterized by metal dyshomeostasis [2] [3] [4].
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Metal Chelation Properties and Binding Characteristics

Metal Binding Preferences and Thermodynamics

Clioquinol exhibits distinct preferences and affinities for various biometals, which underpin its biological

activities:

o Copper Chelation: Clioquinol forms stable 2:1 complexes with Cu?*, with the pyridine nitrogen and
phenolate oxygen serving as metal donors [1]. The Cu?+ complexes demonstrate higher stability
compared to Zn?+ complexes, contributing to the compound's ability to modulate copper-mediated

redox chemistry in biological systems [4] [1].

e Zinc Chelation: Similar to copper, clioquinol forms neutral 2:1 complexes with Zn?* [1]. The
compound shows approximately four orders of magnitude selectivity for Cu?* over Zn2*, which is

crucial since Zn?* is redox-inert while Cu?* can catalyze harmful reactive oxygen species generation

[1].

e Iron Binding: Clioquinol can chelate Fe3*, forming 3:1 complexes, though with lower therapeutic
relevance compared to its copper and zinc interactions [1]. The iron-chelating properties may

contribute to observed side effects related to metal redistribution [2].

¢ Selectivity Profile: The borderline nature of clioquinol's binding sites confers selectivity for Zn?* and
Cu?* over abundant physiological divalent cations like Ca?* and Mg?*, minimizing interference with

essential signaling pathways dependent on these metals [1].

Table 1: Metal Binding Properties of Clioquinol

Coordination Ratio - . . . .
Metal lon . Binding Sites Primary Biological Consequences
(Ligand:Metal)

Cuz+ 2:1 Pyridine nitrogen, Reduces copper-mediated ROS
phenolate oxygen generation, solubilizes AB-copper
aggregates [1]
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Coordination Ratio - . . . .
Metal lon . Binding Sites Primary Biological Consequences
(Ligand:Metal)

Znz* 2:1 Pyridine nitrogen, Mobilizes synaptic zinc, reduces zinc-
phenolate oxygen induced AB aggregation [5] [1]

Fes+ 31 Pyridine nitrogen, Limited therapeutic relevance, potential
phenolate oxygen side effects [2] [1]

Ca2*/Mg?*  Minimal interaction - Minimal interference with physiological
signaling [1]

Cellular Metal Homeostasis Modulation

Clioquinol exerts complex effects on cellular metal distribution that extend beyond simple chelation:

e Metal Shuttling: Despite reducing total cellular metal uptake, clioquinel can simultaneously increase
metal bioavailability to specific metalloproteins, as demonstrated by increased SOD1 activity via

enhanced Ccs1 accessibility to clioquinol-bound copper [6].

e Subcellular Metal Redistribution: In yeast models, clioquinol sequesters copper and iron at the
plasma membrane while paradoxically causing cytosolic metal depletion, creating a cellular perception

of metal deficiency despite elevated total metal content [6].

¢ Blood-Brain Barrier Transport: The lipophilic nature of clioquinol and its metal complexes enables

blood-brain barrier penetration, facilitating metal redistribution between brain compartments [2] [1].

Molecular Mechanisms and Therapeutic Applications

Neurodegenerative Diseases

3.1.1 Alzheimer's Disease Mechanisms

Clioquinol's potential in Alzheimer's disease derives from multiple interconnected mechanisms:
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e Amyloid- Modulation: By chelating Zn?* and Cu?*, clioquinel solubilizes metal-assembled A3
aggregates and inhibits metal-mediated AP redox chemistry, reducing oxidative stress [4] [1]. The
compound shows approximately four orders of magnitude selectivity for Cu2* over Zn2*, preferentially

targeting the more pathologically relevant copper ions [1].

¢ Blood-Brain Barrier Transporters: Combined with zinc and copper (CZC), clioquinol upregulates
breast cancer resistance protein (BCRP) abundance and function in human brain microvascular

endothelial cells, potentially enhancing A clearance [7].

e Tau Pathology: Through copper and zinc chelation, clioquinel may indirectly reduce tau

hyperphosphorylation by modulating kinase/phosphatase activities [4].

3.1.2 NLRP3 Inflammasome Inhibition

Recent research reveals clioquinel directly inhibits NLRP3 inflammasome activation:

Binds R335
cQ

Oligomerization Inflammasome

IL1B_IL18 Pyroptosis

Click to download full resolution via product page

Clioquinol inhibits NLRP3 inflammasome assembly by binding to R335 in the NACHT domain, preventing

NEKY interaction and oligomerization.
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Clioquinol covalently binds to Arginine 335 (R335) in the NACHT domain of NLRP3, inhibiting NLRP3-
NEK?7 interaction and subsequent oligomerization. This mechanism reduces IL-1p and IL-18 secretion and

cell pyroptosis with an ICso of 0.478 pM [8].

Epilepsy and Novel Mechanism via PHGDH Activation

Recent research uncovered a metal-independent mechanism in epilepsy treatment:

e PHGDH Activation: Clioquinol activates phosphoglycerate dehydrogenase (PHGDH), increasing
catalytic activity up to 2.5-fold and enhancing de novo glycine biosynthesis while reducing glutamate

levels [3].

e Metabolic Modulation: PHGDH activation shifts glutamate toward glutathione synthesis, reducing

excitotoxicity while enhancing antioxidant capacity [3].

e Clinical Evidence: As add-on therapy in drug-resistant epilepsy patients, clioquinol reduced seizure

frequency by 37-47% and improved quality of life [3].

Increased .
Glutamate Glutathione
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Clioquinol activates PHGDH, the rate-limiting enzyme in de novo serine/glycine biosynthesis, reducing

glutamate and increasing glutathione.
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Multiple Sclerosis and Neuroinflammatory Conditions

In experimental autoimmune encephalomyelitis (EAE), a multiple sclerosis model:

¢ Clinical Improvement: Clioquinol treatment reduced clinical scores by 67% and disease incidence,

ameliorating hind limb paralysis [5].

¢ Cellular Protection: Treatment suppressed demyelination, reduced infiltration of encephalitogenic

immune cells, inhibited blood-brain barrier disruption, and MMP-9 activation [5].

e Autophagy Induction: Enhanced autophagy may contribute to cellular clearance mechanisms in

neuroinflammatory conditions [5].

Experimental Protocols and Methodologies

PHGDH Enzymatic Activity Assay

Objective: Measure clioquinol-induced PHGDH activation [3].

Procedure:

¢ Recombinant PHGDH Incubation: Human PHGDH (0.38 mg/mL) with clioquinol (0-50 pM) in
assay buffer.

¢ Kinetic Measurement: Monitor NADH generation at ODaso nm over 60 minutes.

e Data Analysis: Calculate area under curve for NADH production; compare treated vs. control (0.5%

DMSO).
e Statistical Analysis: One-way ANOVA with Dunnett's multiple comparison test.

Key Findings: Clioquinol increases PHGDH activity up to 2.5-fold in concentration-dependent manner [3].

Metal Chelation Assessment in Biological Systems

Yeast Model Protocol [6]:

¢ Culture Conditions: Saccharomyces cerevisiae grown in standard media with clioquinol (typically
10-100 pM).
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e Metal Supplementation: Copper or iron added to assess rescue of clioquinol-induced growth

inhibition.

e Microarray Analysis: Global gene expression profiling to identify metal-responsive pathways.
¢ Enzyme Activity Assays: Measure metal-sensitive enzyme activities (e.g., SOD1) in clioquinol-

treated cells.

Mammalian Validation: Confirm findings in SH-SY5Y neuroblastoma cells [6].

Blood-Brain Barrier Transport Studies

Cell Culture Model [7]:

e Cell Line: hCMEC/D3 human brain microvascular endothelial cells.

Viability Assessment: MTT assay to exclude toxicity.

Treatment: Clioquinol-Zn2+-Cu?* (CZC) combination for 24 hours.

Transport Function: Rhodamine-123 accumulation assay for BCRP activity.
Protein Analysis: Western blot for BCRP expression quantification.

Pharmacokinetics and Toxicity Considerations

Pharmacokinetic Profile

Table 2: Pharmacokinetic Properties of Clioquinol Across Species

Rodents (rats, mice,

Clinical Implications

Parameter Humans
hamsters)

Absorption Rapid but low bioavailability Rapid, dose-
(~12% oral) dependent

Metabolism Extensive first-pass Limited
glucuronidation/sulfation conjugation

Half-life ~2 hours 11-14 hours

Low oral absorption
necessitates formulation
optimization [2]

Higher free drug levels in
humans [2]

Less frequent dosing possible
in humans [2]
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Rodents (rats, mice,

Parameter Humans
hamsters)

Brain Moderate (brain:plasma ~20%) Moderate (BBB

Penetration permeable)

Protein High (details not specified) High

Binding

Toxicity and Safety Considerations

e SMON Risk: Subacute myelo-optic neuropathy associated with high-dose long-term use, potentially

related to vitamin B deficiency in susceptible populations [2].

e Species Specificity: Neurotoxicity varies significantly between species, with humans forming fewer

conjugated metabolites and achieving higher free drug levels [2].

¢ Therapeutic Window: Current clinical applications use lower doses (< 20 mg/kg) with monitoring to

minimize toxicity risks [3].

Conclusion and Future Perspectives

Clioquinol represents a fascinating example of drug repurposing, evolving from an antimicrobial agent to a
multifaceted modulator of metal homeostasis and enzymatic activity with applications across
neurodegenerative diseases, epilepsy, and neuroinflammatory conditions. Its unique ability to function as

both a metal chelator and metal chaperone allows for precise modulation of metal bioavailability in

specific cellular compartments.

Future research directions should focus on:

Clinical Implications

Sufficient for CNS targets [2]
[1]

Potential drug interactions [2]

Developing analogs with improved safety profiles and greater metal selectivity

Exploring combination therapies with other mechanistic approaches

Advancing personalized medicine strategies based on metal dyshomeostasis biomarkers
Investigating broader applications in cancer, metabolic disorders, and inflammatory conditions
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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